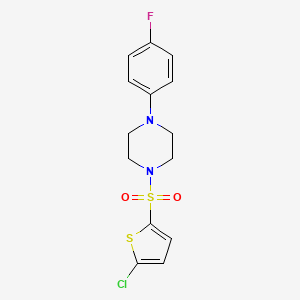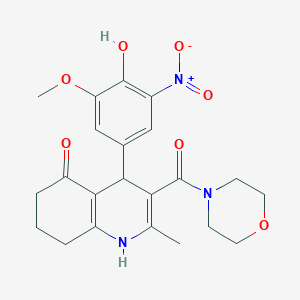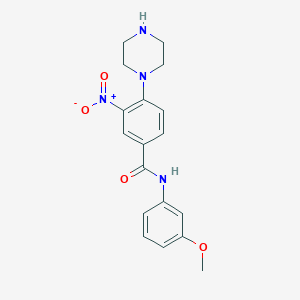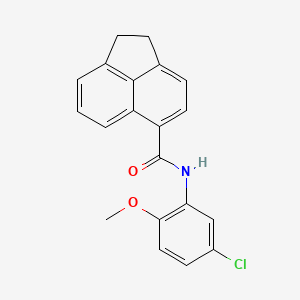
1-(5-Chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)piperazine
Overview
Description
1-(5-Chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)piperazine is a chemical compound with the molecular formula C14H14ClFN2O2S2 It is known for its unique structure, which includes a piperazine ring substituted with a 5-chlorothiophen-2-yl sulfonyl group and a 4-fluorophenyl group
Preparation Methods
The synthesis of 1-(5-Chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-chlorothiophen-2-yl sulfonyl chloride: This is achieved by reacting 5-chlorothiophene-2-sulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperazine to form 1-(5-chlorothiophen-2-yl)sulfonylpiperazine.
Introduction of the 4-fluorophenyl group: This step involves the reaction of the intermediate with 4-fluorobenzyl chloride under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(5-Chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(5-Chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)piperazine can be compared with similar compounds such as:
1-(5-Chlorothiophen-2-yl)sulfonylpiperazine: Lacks the 4-fluorophenyl group, which may affect its reactivity and biological activity.
4-(4-Fluorophenyl)piperazine: Lacks the 5-chlorothiophen-2-yl sulfonyl group, which may influence its chemical properties and applications.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2S2/c15-13-5-6-14(21-13)22(19,20)18-9-7-17(8-10-18)12-3-1-11(16)2-4-12/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMULNBRCLHSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4069195.png)
![2-{[3-(4-TERT-BUTYLBENZENESULFONYL)-2-HYDROXYPROPYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B4069197.png)

![methyl 2-amino-4-{2-[(2-cyanobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4069202.png)
![[5-(phenoxymethyl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone](/img/structure/B4069204.png)
![2-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B4069209.png)
![N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069217.png)
![1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine](/img/structure/B4069241.png)

![6-amino-4-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069250.png)
![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B4069264.png)
![N-(4-butoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B4069272.png)


